Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.304 g/mol. This compound features a cyclobutane ring fused with a piperidine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate involves multiple steps. One common method includes the reaction of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, which yields an ester-substituted bicyclo[1.1.0]butane . This intermediate can then be further functionalized to introduce the piperidine ring and hydroxyl group under controlled conditions. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted cyclobutane and piperidine derivatives.
Scientific Research Applications
Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-bromocyclobutane-1-carboxylate: A precursor in its synthesis.
Piperidine derivatives: Compounds with similar biological activities and chemical properties.
Cyclobutane derivatives: Compounds with similar structural features and reactivity.
The uniqueness of this compound lies in its combination of a cyclobutane ring with a piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-2-16-10(14)11(5-3-6-11)12(15)7-4-8-13-9-12/h13,15H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLQDIWDZPCSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C2(CCCNC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.